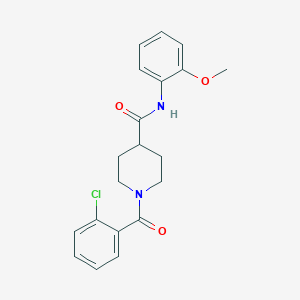
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide, also known as JNJ-1939263, is a small molecule inhibitor of the TRPA1 ion channel. TRPA1 is a member of the transient receptor potential (TRP) family of ion channels, which are involved in various physiological processes such as pain sensation, temperature sensing, and inflammation. JNJ-1939263 has been studied for its potential therapeutic applications in pain management, respiratory diseases, and cancer.
Mécanisme D'action
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a selective inhibitor of TRPA1 channels, which are expressed in sensory neurons and other cell types. TRPA1 channels are activated by various stimuli such as cold, heat, and chemical irritants, and their activation leads to the influx of calcium ions and the generation of action potentials. This compound binds to a specific site on TRPA1 channels and inhibits their activation by various stimuli.
Biochemical and Physiological Effects:
This compound has been shown to inhibit TRPA1-mediated responses in various cell types, including sensory neurons, airway smooth muscle cells, and cancer cells. It has been shown to reduce pain sensation in animal models of neuropathic and inflammatory pain, reduce airway hyperresponsiveness in animal models of asthma and COPD, and reduce tumor growth in animal models of breast cancer and melanoma. This compound has also been shown to have anti-inflammatory effects in animal models of asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a selective inhibitor of TRPA1 channels, which makes it a useful tool for studying the physiological and pathological roles of TRPA1 channels in various cell types. However, its potency and selectivity may vary depending on the experimental conditions and cell types used. Additionally, this compound has not been approved for clinical use, and its safety and efficacy in humans are not yet known.
Orientations Futures
Future research on 1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide could focus on the following areas:
- Further elucidation of the mechanism of action of this compound on TRPA1 channels
- Optimization of the synthesis process to improve the potency and selectivity of this compound
- Evaluation of the safety and efficacy of this compound in preclinical and clinical studies
- Investigation of the potential therapeutic applications of this compound in other diseases such as inflammatory bowel disease and chronic pain
- Development of novel TRPA1 inhibitors based on the structure of this compound
Méthodes De Synthèse
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide can be synthesized using a multistep process involving the reaction of various chemicals such as 2-chlorobenzoyl chloride, 2-methoxyphenylpiperidine-4-carboxylic acid, and triethylamine. The synthesis process has been described in detail in several research articles and patents.
Applications De Recherche Scientifique
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in pain management. TRPA1 channels are involved in the detection of noxious stimuli such as cold, heat, and chemical irritants, and their activation can lead to pain sensation. This compound has been shown to inhibit TRPA1 channels and reduce pain in animal models of neuropathic and inflammatory pain. It has also been studied for its potential use in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where TRPA1 channels are involved in airway inflammation and bronchoconstriction. This compound has been shown to inhibit TRPA1-mediated responses in airway smooth muscle cells and reduce airway hyperresponsiveness in animal models of asthma and COPD. Additionally, this compound has been studied for its potential use in cancer therapy, where TRPA1 channels are involved in tumor growth and metastasis. This compound has been shown to inhibit TRPA1-mediated responses in cancer cells and reduce tumor growth in animal models of breast cancer and melanoma.
Propriétés
IUPAC Name |
1-(2-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-9-5-4-8-17(18)22-19(24)14-10-12-23(13-11-14)20(25)15-6-2-3-7-16(15)21/h2-9,14H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSAVHLCQFKZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7697028.png)
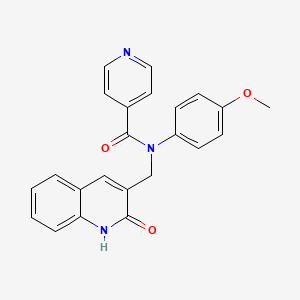
![N-[(4-chlorophenyl)methyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697039.png)


![3,4-dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697068.png)
![2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7697090.png)
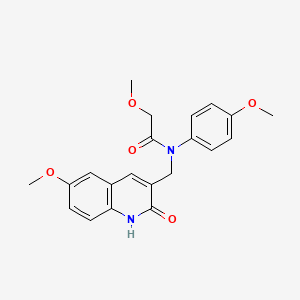
![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)
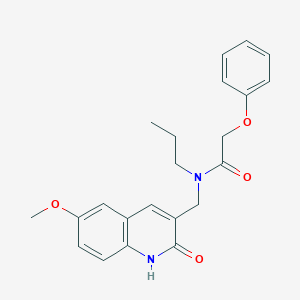

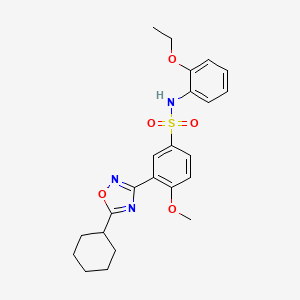
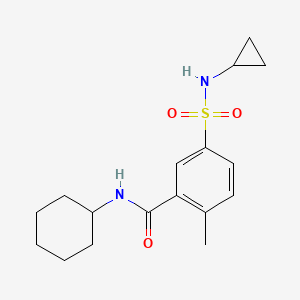
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)